molecular formula C10H9BrClFO2 B1654420 EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate CAS No. 2288710-48-3

EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Cat. No.: B1654420
CAS No.: 2288710-48-3
M. Wt: 295.53
InChI Key: GRMLYZFNFJRBOA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H9BrClFO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents on the aromatic ring, along with an ethyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate typically involves multi-step organic reactions. One common method is the esterification of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for hydrolysis reactions.

Major Products

    Nucleophilic substitution: Substituted benzoates with different nucleophiles.

    Reduction: 5-bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol.

    Hydrolysis: 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s binding affinity to certain molecular targets, influencing its biological effects.

Comparison with Similar Compounds

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can be compared to other halogenated benzoates, such as:

  • Ethyl 4-bromo-3-chloro-2-fluorobenzoate
  • Ethyl 5-bromo-2-chloro-3-fluorobenzoate
  • Ethyl 4-chloro-2-fluoro-3-methylbenzoate

These compounds share similar structural features but differ in the position and type of halogen substituents

Properties

IUPAC Name

ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO2/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMLYZFNFJRBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177944
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288710-48-3
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2288710-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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